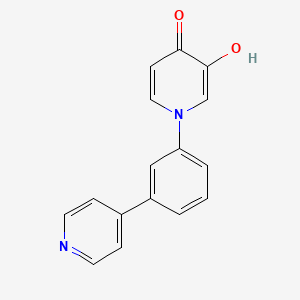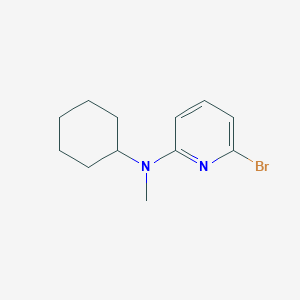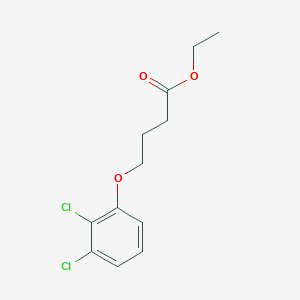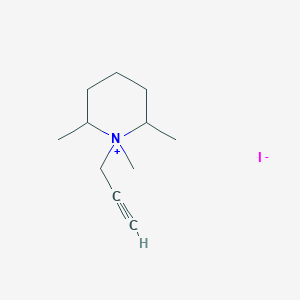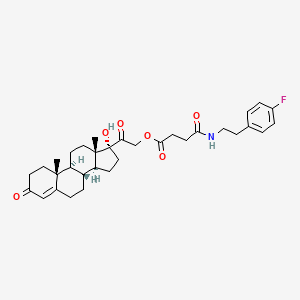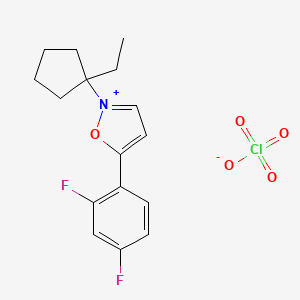![molecular formula C27H38N4O2Si B12636630 Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines cyclopentanol, indene, pyrrolopyrimidine, and silyl ether moieties, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopentanol core, the attachment of the indene and pyrrolopyrimidine groups, and the introduction of the silyl ether moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopentanol group may yield a cyclopentanone derivative, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe for studying biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may enable it to target specific proteins or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins or enzymes. The indene and pyrrolopyrimidine moieties may play a crucial role in binding to these targets, while the silyl ether group may enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentanol derivatives
- Indene derivatives
- Pyrrolopyrimidine derivatives
- Silyl ether derivatives
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and structural motifs. Compared to other similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C27H38N4O2Si |
|---|---|
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C27H38N4O2Si/c1-27(2,3)34(4,5)33-16-19-14-20(15-24(19)32)31-13-12-22-25(28-17-29-26(22)31)30-23-11-10-18-8-6-7-9-21(18)23/h6-9,12-13,17,19-20,23-24,32H,10-11,14-16H2,1-5H3,(H,28,29,30) |
Clé InChI |
UAYAGMPBGOBKJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CC(CC1O)N2C=CC3=C(N=CN=C32)NC4CCC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
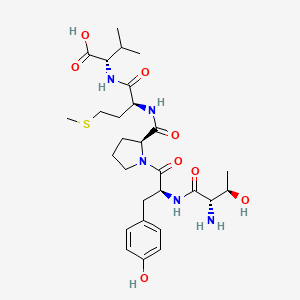
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)


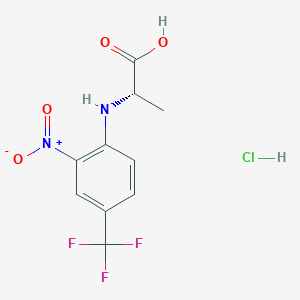
![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
